tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
CAS No.: 1420876-96-5
Cat. No.: VC8239445
Molecular Formula: C15H25ClN2O3
Molecular Weight: 316.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1420876-96-5 |
|---|---|
| Molecular Formula | C15H25ClN2O3 |
| Molecular Weight | 316.82 g/mol |
| IUPAC Name | tert-butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
| Standard InChI | InChI=1S/C15H25ClN2O3/c1-14(2,3)21-13(20)18-9-6-15(11-18)4-7-17(8-5-15)12(19)10-16/h4-11H2,1-3H3 |
| Standard InChI Key | JUYBVPHBKJXITC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)CCl |
Introduction
tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes a diazaspiro framework. This compound belongs to the category of spirocyclic compounds and carboxylate esters due to its structural features. The presence of a tert-butyl group, a carboxylate functional group, and a chloroacetyl substituent contributes to its diverse chemical properties and potential applications in medicinal chemistry.
Key Characteristics:
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Molecular Formula: C15H25ClN2O3
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Molecular Weight: 316.82 g/mol
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CAS Registry Number: 1420876-96-5
Synthesis Methods
The synthesis of tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. A notable method includes the reaction of tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate with 2-chloroacetyl chloride in the presence of a base such as Hunig's base in a solvent like dichloromethane.
Synthesis Steps:
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Starting Material Preparation: Preparation of tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate.
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Reaction Conditions: Use of Hunig's base and dichloromethane as the solvent.
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Product Isolation: Isolation and purification of the final product.
Chemical Reactions:
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Substitution Reactions: Involving the replacement of functional groups.
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Elimination Reactions: Resulting in the formation of new bonds.
Potential Applications
tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate has potential applications in medicinal chemistry due to its unique structural features and biological activities. The compound's interaction with biological targets through various pathways makes it a candidate for further research in drug development.
Application Areas:
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Medicinal Chemistry: Potential for drug development.
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Biological Interactions: Studies on binding affinity with enzymes or receptors.
Comparison with Similar Compounds
The compound shares structural similarities with other diazaspiro derivatives but is distinguished by its chloroacetyl substituent. This feature contributes to its unique chemical properties and potential biological activities.
Comparison Table:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate | Not specified | Hydroxyethyl substituent instead of chloroacetyl |
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | C13H24N2O2 | Basic structure without chloroacetyl substituent |
| tert-Butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate | Not specified | Presence of chloro and cyano substituents |
Research Findings and Future Directions
Research on tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is ongoing, with a focus on elucidating its mechanisms of action and potential applications. Further studies are necessary to fully understand its biological interactions and to explore its therapeutic potential.
Future Research Directions:
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Biological Activity Studies: Detailed investigations into its interaction with biological targets.
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Synthetic Modifications: Exploring modifications to enhance its chemical properties and biological activities.
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